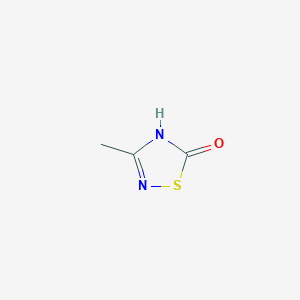
3-Methyl-1,2,4-thiadiazol-5(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1,2,4-thiadiazol-5(2H)-one is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1,2,4-thiadiazol-5(2H)-one can be achieved through several methods:
Cyclization of Hydrazones with Thionyl Chloride: This method involves the cyclization of hydrazones with thionyl chloride, leading to the formation of the thiadiazole ring.
Cycloaddition of Diazoalkanes with Carbon-Sulfur Bonds:
Hetero-cyclization of Alpha-Diazo Thiocarbonyl Compounds:
Ring Transformation of Other Sulfur-Containing Heterocyclic Compounds: This method involves the transformation of other sulfur-containing heterocyclic compounds into the desired thiadiazole structure.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the above synthetic routes, with optimization for yield, purity, and cost-effectiveness. The choice of method depends on the availability of starting materials, reaction conditions, and desired scale of production.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-1,2,4-thiadiazol-5(2H)-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the thiadiazole ring into different reduced forms, such as thiols or amines.
Substitution: The compound can undergo substitution reactions where functional groups on the ring are replaced by other groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like chlorine or bromine, and alkylating agents such as alkyl halides, are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Halogenated or alkylated thiadiazole derivatives.
Applications De Recherche Scientifique
3-Methyl-1,2,4-thiadiazol-5(2H)-one has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential antimicrobial, antifungal, and anticancer properties.
Agriculture: The compound is explored for its insecticidal and herbicidal activities.
Materials Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 3-Methyl-1,2,4-thiadiazol-5(2H)-one involves its interaction with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
3-Methyl-1,2,4-thiadiazol-5(2H)-one can be compared with other thiadiazole derivatives:
1,2,3-Thiadiazole: Known for its potent HIV-1 non-nucleoside reverse transcriptase inhibitory activity.
1,3,4-Thiadiazole: Exhibits significant anti-inflammatory and analgesic properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C3H4N2OS |
|---|---|
Poids moléculaire |
116.14 g/mol |
Nom IUPAC |
3-methyl-4H-1,2,4-thiadiazol-5-one |
InChI |
InChI=1S/C3H4N2OS/c1-2-4-3(6)7-5-2/h1H3,(H,4,5,6) |
Clé InChI |
VVCKHHJMPOIXAQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NSC(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4-acetylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13106263.png)
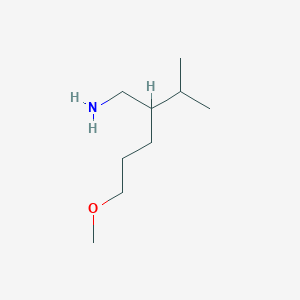
![(S)-6-Phenyl-3,10-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-benzo[5,6][1,3]oxazino[3,4-a]indole](/img/structure/B13106272.png)
![3-Cyclohexyl-7-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13106278.png)
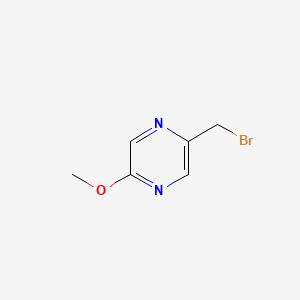
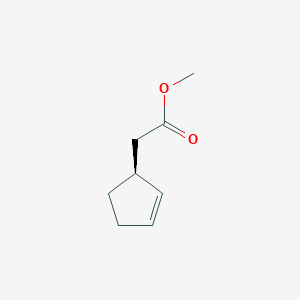
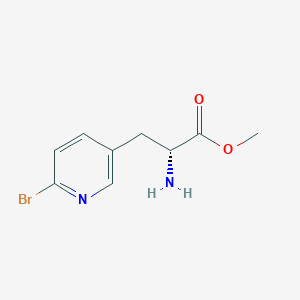
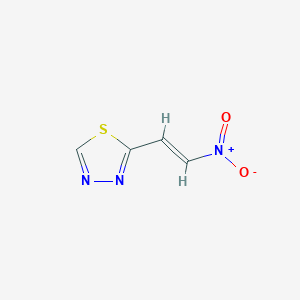
![1H-Imidazole, 2-[(ethylthio)methyl]-1-methyl-](/img/structure/B13106287.png)
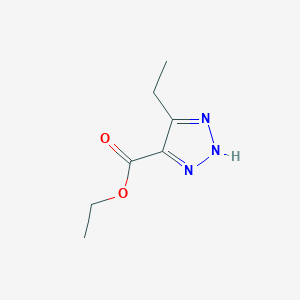
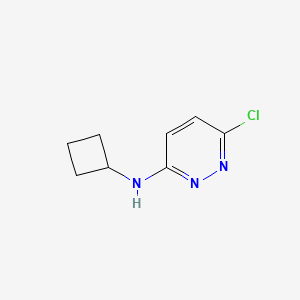

![4-Ethoxy-6,8-dimethyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine](/img/structure/B13106325.png)
